2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is an organic compound with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. It is characterized by its white powder appearance and is soluble in water. The compound is primarily recognized for its role in biochemical research, particularly in proteomics, due to its ability to interact with various biological systems .
The compound features a methoxy group (–OCH₃) and a methylamino group (–NH(CH₃)₂) attached to a phenolic structure, making it a derivative of phenol. Its IUPAC name is 2-methoxy-4-(methylaminomethyl)phenol hydrochloride, and it has several identifiers including the CAS number 150031-65-5 and PubChem CID 45286050 .
These reactions are significant for modifying the compound for specific applications in research and pharmaceuticals.
The synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride typically involves the following steps:
These methods allow for the efficient production of the compound for research purposes .
The primary applications of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride include:
Interaction studies involving 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride focus on its binding affinities with proteins and enzymes. These studies are crucial for understanding how the compound may modulate biological pathways:
Several compounds share structural similarities with 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxyphenol | Contains methoxy group | Basic structure without methylamino modification |
| 2-Methoxy-4-methylaminophenol | Methylamine instead of methylaminomethyl group | Lacks additional carbon chain |
| N,N-Dimethyl-p-toluidine | Dimethylated amine on para position | Different substitution pattern |
| 4-Hydroxy-N,N-dimethylaniline | Hydroxylated dimethylated aniline | Lacks methoxy group |
The presence of both methoxy and methylaminomethyl groups in 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride provides unique properties that may enhance its biological activity compared to these similar compounds. This dual functionality allows for diverse interactions within biological systems, making it a valuable subject for further research.